methanone](/img/structure/B7461016.png)
[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](cyclopropyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](cyclopropyl)methanone, commonly known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP belongs to the class of piperazine derivatives and has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
CPP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. CPP has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning and memory processes. CPP has also been studied for its potential use as an antidepressant, anxiolytic, and analgesic agent. CPP has been shown to have potential applications in the treatment of neuropathic pain, anxiety disorders, and depression.
Wirkmechanismus
CPP modulates the activity of NMDA receptors by binding to the glycine site of the receptor. This binding enhances the activity of the receptor and increases the influx of calcium ions into the cell. This influx of calcium ions activates various intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory processes. CPP has also been shown to modulate the activity of other neurotransmitter systems such as serotonin and dopamine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
CPP has been shown to have various biochemical and physiological effects. CPP has been shown to enhance the activity of NMDA receptors and increase the influx of calcium ions into the cell. This influx of calcium ions activates various intracellular signaling pathways that are involved in synaptic plasticity, learning, and memory processes. CPP has also been shown to modulate the activity of other neurotransmitter systems such as serotonin and dopamine, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
CPP has several advantages and limitations for laboratory experiments. CPP is a potent and selective modulator of NMDA receptors, which makes it a valuable tool for studying the role of NMDA receptors in various biological processes. However, CPP has a short half-life and is rapidly metabolized, which may limit its use in certain experiments. CPP also has potential toxicity concerns, which must be carefully considered when using it in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on CPP. One direction is to study the potential therapeutic applications of CPP in various neurological and psychiatric disorders. Another direction is to develop more potent and selective modulators of NMDA receptors that have longer half-lives and fewer toxicity concerns. Additionally, further studies are needed to elucidate the exact mechanism of action of CPP and its effects on other neurotransmitter systems.
Synthesemethoden
The synthesis of CPP involves the reaction of 1-cyclopropylpiperazine with 2-chloro-4-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields CPP as a white crystalline solid with a melting point of 155-156°C. The synthesis of CPP has been extensively studied and optimized to obtain high yields and purity.
Eigenschaften
IUPAC Name |
[4-[(2-chloro-4-fluorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClFN2O/c16-14-9-13(17)4-3-12(14)10-18-5-7-19(8-6-18)15(20)11-1-2-11/h3-4,9,11H,1-2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZIRLALDCLTIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)CC3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(2-Chloro-4-fluorobenzyl)piperazin-1-yl](cyclopropyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


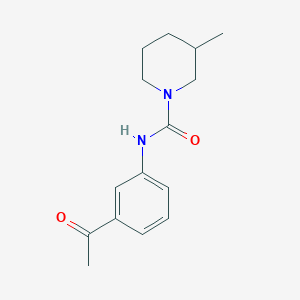
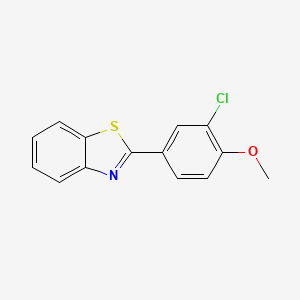
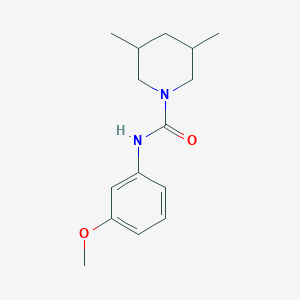
![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)

![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)
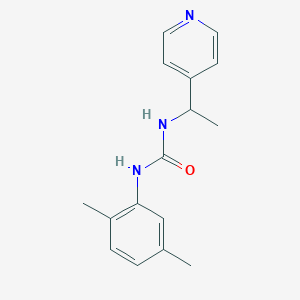
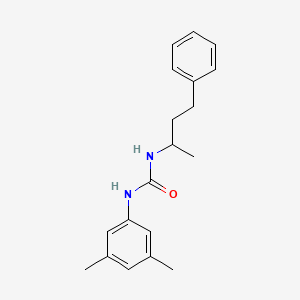
![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)
![3-[(2-Methoxyphenyl)methyl]-5-(2-phenylethyl)imidazolidine-2,4-dione](/img/structure/B7461006.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)

![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)